molecular formula C16H22N2O B14201836 4-Cyano-N-(2,4,4-trimethylpentan-2-yl)benzamide CAS No. 860682-30-0

4-Cyano-N-(2,4,4-trimethylpentan-2-yl)benzamide

Cat. No.: B14201836
CAS No.: 860682-30-0
M. Wt: 258.36 g/mol
InChI Key: MGZQNPJFHHDXOK-UHFFFAOYSA-N
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Description

4-Cyano-N-(2,4,4-trimethylpentan-2-yl)benzamide is a chemical compound known for its unique structure and properties. It is characterized by the presence of a cyano group (-CN) attached to a benzamide core, with a bulky 2,4,4-trimethylpentan-2-yl substituent.

Preparation Methods

The synthesis of 4-Cyano-N-(2,4,4-trimethylpentan-2-yl)benzamide typically involves the reaction of 4-cyanobenzoyl chloride with 2,4,4-trimethylpentan-2-amine. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-Cyano-N-(2,4,4-trimethylpentan-2-yl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Cyano-N-(2,4,4-trimethylpentan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyano-N-(2,4,4-trimethylpentan-2-yl)benzamide involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The bulky 2,4,4-trimethylpentan-2-yl group provides steric hindrance, affecting the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar compounds to 4-Cyano-N-(2,4,4-trimethylpentan-2-yl)benzamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

860682-30-0

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

4-cyano-N-(2,4,4-trimethylpentan-2-yl)benzamide

InChI

InChI=1S/C16H22N2O/c1-15(2,3)11-16(4,5)18-14(19)13-8-6-12(10-17)7-9-13/h6-9H,11H2,1-5H3,(H,18,19)

InChI Key

MGZQNPJFHHDXOK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

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